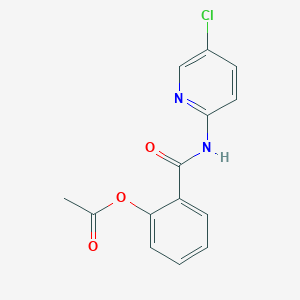
2-Acetoxy-n-(5-chloropyridin-2-yl)benzamide
Cat. No. B8764359
M. Wt: 290.70 g/mol
InChI Key: MLISOTGJLCPSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06635657B1
Procedure details


2-Acetoxy-N-(5-chloropyridin-2-yl)benzamide (1.45 g, 5 mmol) was saponified in aqueous methanolic NaOH. Standard acid-base workup gave 1.06 g of crude crystalline product which was recrystallized from acetone to give N-(5-chloropyridin-2-yl)-2-hydroxybenzamide (0.79 g, 63% yield).


Yield
63%
Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5]1[CH:20]=[CH:19][CH:18]=[CH:17][C:6]=1[C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][N:11]=1)=[O:8])(=O)C>[OH-].[Na+]>[Cl:16][C:13]1[CH:14]=[CH:15][C:10]([NH:9][C:7](=[O:8])[C:6]2[CH:17]=[CH:18][CH:19]=[CH:20][C:5]=2[OH:4])=[N:11][CH:12]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.45 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Standard acid-base workup gave 1.06 g of crude crystalline product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from acetone
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=NC1)NC(C1=C(C=CC=C1)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.79 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
